Diethyl (1-hydroxy-2-oxoethyl)phosphonate
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Overview
Description
Diethyl (1-hydroxy-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C6H13O4P. It is a versatile chemical used in various fields, including organic synthesis and medicinal chemistry. This compound is known for its reactivity and ability to form stable bonds with other molecules, making it valuable in the development of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1-hydroxy-2-oxoethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an aldehyde or ketone in the presence of a base. This reaction typically occurs under mild conditions and yields the desired phosphonate ester . Another method involves the acylation of methylphosphonates, which can be achieved using various acylating agents .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-hydroxy-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate ester into phosphine oxides or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Scientific Research Applications
Diethyl (1-hydroxy-2-oxoethyl)phosphonate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (1-hydroxy-2-oxoethyl)phosphonate involves its ability to form stable bonds with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules and forming covalent bonds. This reactivity is crucial in its role as an enzyme inhibitor, where it can bind to active sites and prevent enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-oxopropyl)phosphonate: Similar in structure but differs in the position of the oxo group.
Dimethyl (1-diazo-2-oxopropyl)phosphonate: Contains a diazo group, making it more reactive in certain chemical reactions.
Diethyl (hydroxymethyl)phosphonate: Similar but with a hydroxymethyl group instead of a hydroxy-oxoethyl group.
Uniqueness
Diethyl (1-hydroxy-2-oxoethyl)phosphonate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry. Its ability to form stable bonds with various molecular targets sets it apart from other similar compounds .
Properties
CAS No. |
83053-48-9 |
---|---|
Molecular Formula |
C6H13O5P |
Molecular Weight |
196.14 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)6(8)5-7/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
STFPVKYWUBZAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C=O)O)OCC |
Origin of Product |
United States |
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